OICR-8268 Affinity Optimization: 289-Fold Improvement Over Parent DEL Hit
OICR-8268 was derived via structure-guided optimization from a DEL screening hit (Z1391232269). The parent compound exhibited an SPR KD of 11 μM [1]. Following iterative medicinal chemistry optimization, OICR-8268 achieved an SPR KD of 38 nM—a 289-fold improvement in binding affinity [1].
| Evidence Dimension | Binding affinity (KD) to DCAF1 WDR domain |
|---|---|
| Target Compound Data | SPR KD = 38 nM |
| Comparator Or Baseline | Z1391232269 (parent DEL hit): SPR KD = 11,000 nM (11 μM) |
| Quantified Difference | 289-fold improvement (11,000 nM / 38 nM ≈ 289.5) |
| Conditions | Surface plasmon resonance (SPR) with immobilized DCAF1 WDR domain |
Why This Matters
This quantitative optimization trajectory establishes OICR-8268 as the structurally validated lead compound; procurement of the parent hit or unoptimized analogs would yield >100-fold weaker binding and inadequate DCAF1 recruitment for PROTAC applications.
- [1] A. K. Y. Li et al., 'Discovery of Nanomolar DCAF1 Small Molecule Ligands,' J. Med. Chem., vol. 66, no. 7, pp. 5041–5060, 2023. doi: 10.1021/acs.jmedchem.2c02132. View Source
